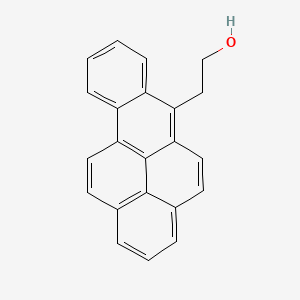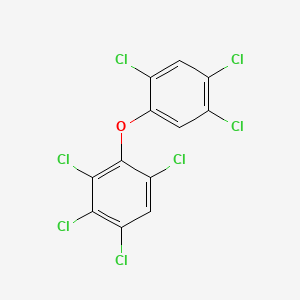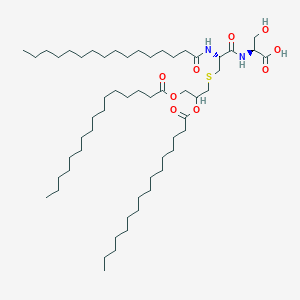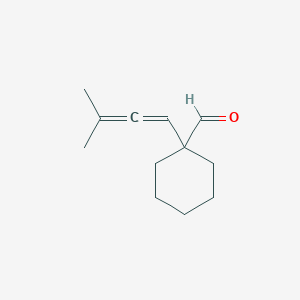
(4-Methylphenyl)(1-methyl-4-phenyl-1H-pyrazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenyl)(1-methyl-4-phenyl-1H-pyrazol-3-yl)methanone is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 4-methylphenyl group and a 1-methyl-4-phenyl-1H-pyrazol-3-yl group attached to a methanone moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)(1-methyl-4-phenyl-1H-pyrazol-3-yl)methanone typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4-methylbenzaldehyde. This reaction is catalyzed by sodium acetate at room temperature, resulting in the formation of the desired product . The reaction can be represented as follows:
3-methyl-1-phenyl-2-pyrazolin-5-one+4-methylbenzaldehydeNaOActhis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Methylphenyl)(1-methyl-4-phenyl-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (4-Methylphenyl)(1-methyl-4-phenyl-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate the activity of key signaling pathways, such as the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines and reactive oxygen species.
Comparaison Avec Des Composés Similaires
(4-Methylphenyl)(phenyl)methanone: Similar structure but lacks the pyrazole ring.
(4-Methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone: Similar structure but with different substitution on the pyrazole ring.
Uniqueness:
Biological Activity: The presence of both the 4-methylphenyl and 1-methyl-4-phenyl-1H-pyrazol-3-yl groups contributes to its unique biological activities, such as enhanced anti-inflammatory and cytotoxic properties.
Chemical Reactivity: The combination of aromatic and heterocyclic moieties provides diverse reactivity, making it a versatile compound for various chemical transformations.
Propriétés
Numéro CAS |
105592-63-0 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
(4-methylphenyl)-(1-methyl-4-phenylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C18H16N2O/c1-13-8-10-15(11-9-13)18(21)17-16(12-20(2)19-17)14-6-4-3-5-7-14/h3-12H,1-2H3 |
Clé InChI |
YOTBMMJITNBQQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=NN(C=C2C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


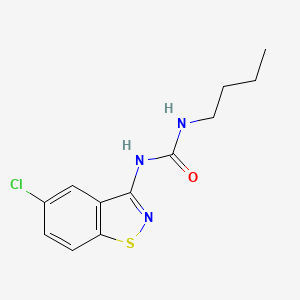
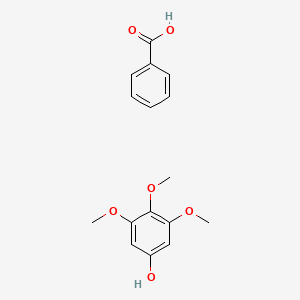
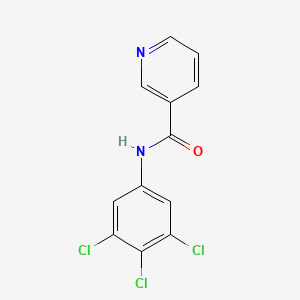

![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
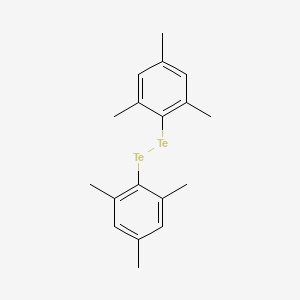
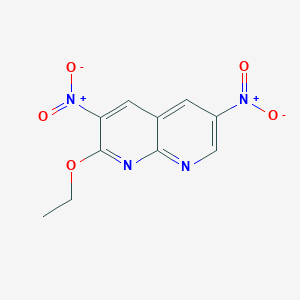
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)
